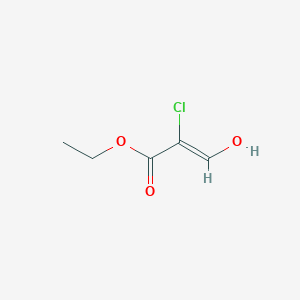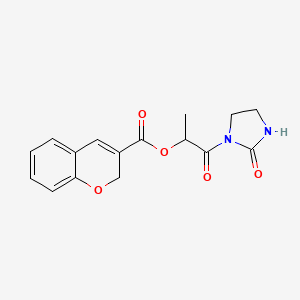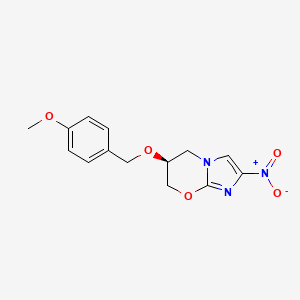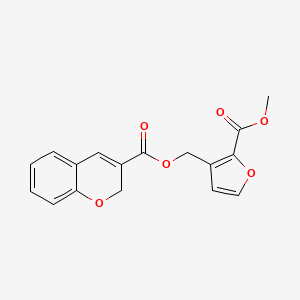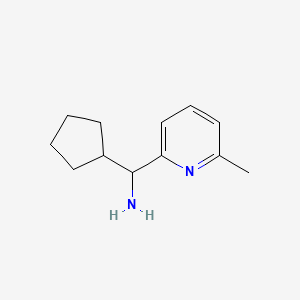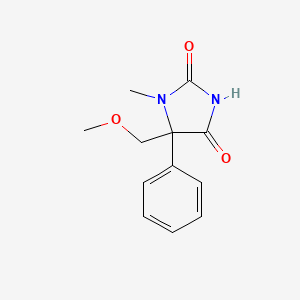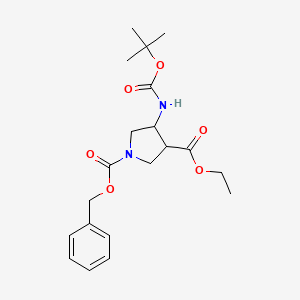
1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is notable for its structural complexity and the presence of multiple functional groups, making it a valuable subject in synthetic organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and ethyl groups. The tert-butoxycarbonyl (Boc) group is often introduced as a protecting group for the amino function to prevent unwanted side reactions during synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency and control over reaction conditions . These systems allow for continuous production, reducing the risk of side reactions and improving yield.
化学反应分析
Types of Reactions: 1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into less reactive forms.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group plays a crucial role in modulating the compound’s reactivity and stability, allowing it to interact selectively with its targets. The pathways involved often include the inhibition or activation of enzymatic functions, leading to downstream biological effects.
相似化合物的比较
1-Benzyl 3-ethyl 4-amino pyrrolidine-1,3-dicarboxylate: Lacks the Boc protecting group, making it more reactive.
1-Benzyl 3-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group, affecting its steric properties.
1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate: Differing in the position of the carboxylate groups, which can influence its reactivity and interaction with biological targets.
Uniqueness: 1-Benzyl 3-ethyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and the presence of the Boc protecting group, which provides a balance between reactivity and stability. This makes it particularly useful in synthetic applications where selective reactions are required.
属性
IUPAC Name |
1-O-benzyl 3-O-ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-5-26-17(23)15-11-22(12-16(15)21-18(24)28-20(2,3)4)19(25)27-13-14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPWCOHMSQJSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
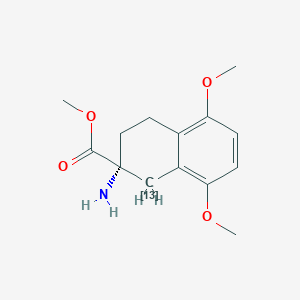
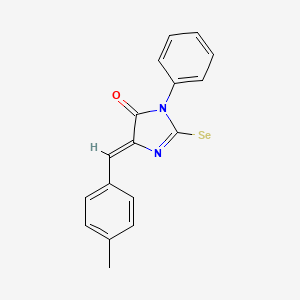
![2-Chloro-3-methyl-4-((1R,3R,5S)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12945060.png)
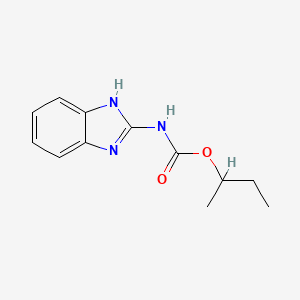
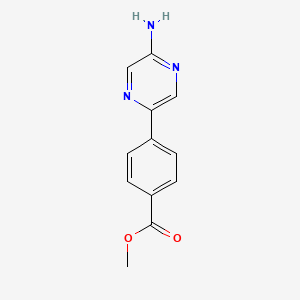
![2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid](/img/structure/B12945088.png)
